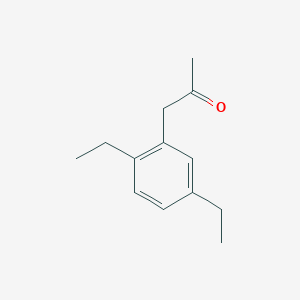

1-(2,5-Diethylphenyl)propan-2-one

Description

1-(2,5-Diethylphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone linked to a 2,5-diethyl-substituted phenyl group. The diethyl substituents at the 2- and 5-positions of the aromatic ring introduce significant steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy).

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2,5-diethylphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O/c1-4-11-6-7-12(5-2)13(9-11)8-10(3)14/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

VEWBHJZGDMLUPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include an anhydrous environment and a temperature range of 0-5°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 1-(2,5-Diethylphenyl)propan-2-one can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Secondary alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(2,5-Diethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as its role in drug development or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-Diethylphenyl)propan-2-one with key analogs, focusing on substituent effects, physicochemical properties, and metabolic behavior.

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1-(2,5-Diethylphenyl)propan-2-one | 2,5-diethylphenyl | C₁₃H₁₈O | 190.28 | ~1.0 (estimated) | ~250 (estimated) |

| 1-[(4-Methylphenyl)sulfanyl]propan-2-one (2b) | 4-methylphenylsulfanyl | C₁₀H₁₀OS | 178.25 | N/A | N/A |

| 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one | 2,5-bis(trifluoromethoxy)phenyl | C₁₁H₈F₆O₃ | 302.17 | 1.394 (predicted) | 228.1 (predicted) |

| 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one | 2,5-dimethylphenylsulfanyl, 2-fluorophenyl | C₁₇H₁₇FOS | 296.38 | N/A | N/A |

Key Observations:

- Lipophilicity and Steric Effects : The diethyl groups in 1-(2,5-Diethylphenyl)propan-2-one enhance lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.1 for 2b) or sulfanyl substituents. This may improve membrane permeability but reduce aqueous solubility .

- Boiling Point : The predicted boiling point (~250°C) is higher than that of the bis(trifluoromethoxy) analog (228.1°C ), likely due to stronger van der Waals interactions from the ethyl groups.

- Density : The estimated density (~1.0 g/cm³) is lower than the bis(trifluoromethoxy) derivative (1.394 g/cm³), reflecting differences in molecular packing and halogen content .

Metabolic Stability and Pathways

- Diethyl Substituents : Bulky alkyl groups like ethyl are less prone to oxidative metabolism (e.g., O-dealkylation) compared to methoxy or methyl groups. For instance, p-methoxyamphetamine (PMA) undergoes rapid O-demethylation to p-hydroxyamphetamine (PHA) in monkeys (44% excretion as PHA) . In contrast, diethyl groups may slow hepatic clearance, increasing systemic exposure.

- Sulfur-Containing Analogs : Compounds like 1-[(4-methylphenyl)sulfanyl]propan-2-one (2b) may follow divergent metabolic pathways due to sulfur’s susceptibility to oxidation or conjugation .

Biological Activity

1-(2,5-Diethylphenyl)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- Structure : The compound features a propan-2-one backbone with a diethyl-substituted phenyl group, which contributes to its unique chemical reactivity.

Antimicrobial Properties

Research indicates that 1-(2,5-Diethylphenyl)propan-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in mediating inflammatory responses.

- Mechanism of Action : The compound appears to act by modulating the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .

The biological effects of 1-(2,5-Diethylphenyl)propan-2-one can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This electrophilic behavior allows it to participate in various biochemical reactions that modify biological molecules, altering their structure and function.

Interaction with Molecular Targets

1-(2,5-Diethylphenyl)propan-2-one interacts with several molecular targets:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptors related to inflammation and pain signaling pathways.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-(2,5-Diethylphenyl)propan-2-one and evaluated their antimicrobial properties. The most active derivative exhibited an MIC comparable to standard antibiotics, suggesting potential for development as a therapeutic agent .

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with 1-(2,5-Diethylphenyl)propan-2-one resulted in a significant reduction in paw swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.